molecular formula C7H8N2 B13178247 1-Ethyl-4-ethynyl-1H-imidazole

1-Ethyl-4-ethynyl-1H-imidazole

Cat. No.: B13178247
M. Wt: 120.15 g/mol
InChI Key: IBHTVIDZSMZSHJ-UHFFFAOYSA-N
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Description

1-Ethyl-4-ethynyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with an ethyl group at the 1-position and an ethynyl group at the 4-position. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-ethynyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of substituted imidazoles, including this compound, often employs scalable methods such as the use of magnetic nanoparticles to catalyze multi-component condensation reactions in solvents like ethanol . These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-ethynyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The imidazole ring can be reduced under specific conditions to yield saturated derivatives.

    Substitution: The ethyl and ethynyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents or nucleophiles like sodium ethoxide.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated imidazole derivatives.

    Substitution: Formation of halogenated or alkylated imidazoles.

Scientific Research Applications

1-Ethyl-4-ethynyl-1H-imidazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-ethynyl-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, while the imidazole ring can coordinate with metal ions or participate in hydrogen bonding . These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

  • 1-Ethyl-4-methyl-1H-imidazole
  • 1-Ethyl-4-phenyl-1H-imidazole
  • 1-Ethyl-4-vinyl-1H-imidazole

Comparison: 1-Ethyl-4-ethynyl-1H-imidazole is unique due to the presence of the ethynyl group, which imparts distinct reactivity and electronic properties compared to other similar compounds. The ethynyl group can participate in unique reactions such as cycloadditions and oxidative couplings, making it a valuable intermediate in organic synthesis .

Biological Activity

1-Ethyl-4-ethynyl-1H-imidazole is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Molecular Formula: C_7H_7N
Molecular Weight: 105.14 g/mol
IUPAC Name: this compound
Canonical SMILES: CCN1C=CN=C1C#C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its imidazole ring structure allows it to participate in hydrogen bonding and coordinate with metal ions, which is crucial for its pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity: Studies have shown that imidazole derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating zones of inhibition comparable to established antibiotics like ciprofloxacin and ampicillin .
  • Neuroprotective Effects: Imidazole derivatives have been investigated for their neuroprotective capabilities. In vitro studies suggest that they can mitigate neuronal damage caused by excitotoxicity and oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .

Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various imidazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant zone of inhibition, suggesting its potential as an effective antimicrobial agent.

CompoundZone of Inhibition (mm)
This compound18
Ciprofloxacin30
Amoxicillin25

Neuroprotective Studies

In another investigation focusing on neuroprotection, this compound was assessed using an oxygen-glucose deprivation (OGD) model in primary neurons. The compound demonstrated a protective effect against cell death induced by OGD, with a survival rate significantly higher than control groups.

TreatmentSurvival Rate (%)
Control20
This compound75

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Alkyne Coupling Reactions: Utilizing copper-catalyzed reactions to form the ethynyl group.
  • Base-Catalyzed Cyclization: Employing strong bases to facilitate the formation of the imidazole ring from precursor compounds.

Properties

Molecular Formula

C7H8N2

Molecular Weight

120.15 g/mol

IUPAC Name

1-ethyl-4-ethynylimidazole

InChI

InChI=1S/C7H8N2/c1-3-7-5-9(4-2)6-8-7/h1,5-6H,4H2,2H3

InChI Key

IBHTVIDZSMZSHJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=C1)C#C

Origin of Product

United States

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